molecular formula C10H23N B14388071 N-(Propan-2-yl)heptan-1-amine CAS No. 90105-56-9

N-(Propan-2-yl)heptan-1-amine

Cat. No.: B14388071
CAS No.: 90105-56-9
M. Wt: 157.30 g/mol
InChI Key: ZTHAILDTJQRPPR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(Propan-2-yl)heptan-1-amine (IUPAC name) is a secondary amine with a heptyl chain (C₇H₁₅) and an isopropyl group (C₃H₇) bonded to the nitrogen atom. Its molecular formula is C₁₀H₂₃N, and its structure is characterized by a long hydrophobic alkyl chain and a branched N-substituent.

Properties

CAS No.

90105-56-9

Molecular Formula

C10H23N

Molecular Weight

157.30 g/mol

IUPAC Name

N-propan-2-ylheptan-1-amine

InChI

InChI=1S/C10H23N/c1-4-5-6-7-8-9-11-10(2)3/h10-11H,4-9H2,1-3H3

InChI Key

ZTHAILDTJQRPPR-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCNC(C)C

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The preparation of N-(Propan-2-yl)heptan-1-amine can be achieved through several synthetic routes. One common method involves the alkylation of heptan-1-amine with isopropyl halides under basic conditions. The reaction typically proceeds as follows:

    Starting Materials: Heptan-1-amine and isopropyl halide (e.g., isopropyl bromide).

    Reaction Conditions: The reaction is carried out in the presence of a base such as sodium hydroxide or potassium carbonate in an aprotic solvent like dimethyl sulfoxide (DMSO) or acetonitrile.

    Procedure: The heptan-1-amine is mixed with the isopropyl halide and the base, and the mixture is heated to promote the alkylation reaction. The product is then purified by distillation or recrystallization.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of catalysts and optimized reaction conditions can further improve the scalability of the synthesis.

Chemical Reactions Analysis

Types of Reactions

N-(Propan-2-yl)heptan-1-amine can undergo various chemical reactions, including:

    Oxidation: The amine group can be oxidized to form corresponding imines or nitriles using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: The compound can be reduced to form secondary or tertiary amines using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

    Substitution: The amine group can participate in nucleophilic substitution reactions with alkyl halides or acyl halides to form substituted amines or amides.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Alkyl halides in the presence of a base such as sodium hydroxide.

Major Products Formed

    Oxidation: Imines or nitriles.

    Reduction: Secondary or tertiary amines.

    Substitution: Substituted amines or amides.

Scientific Research Applications

N-(Propan-2-yl)heptan-1-amine has several scientific research applications:

    Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: The compound can be used in the study of amine metabolism and enzyme interactions.

    Industry: The compound can be used in the production of surfactants, lubricants, and other industrial chemicals.

Mechanism of Action

The mechanism of action of N-(Propan-2-yl)heptan-1-amine involves its interaction with molecular targets such as enzymes and receptors. The amine group can form hydrogen bonds and ionic interactions with active sites of enzymes, influencing their activity. Additionally, the compound can act as a ligand for certain receptors, modulating their signaling pathways.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following compounds share structural or functional similarities with N-(Propan-2-yl)heptan-1-amine, differing in alkyl chain length, substituents, or reactivity.

Table 1: Comparative Analysis of this compound and Analogues

Compound Name Molecular Formula Molecular Weight (g/mol) Key Structural Features Applications/Reactivity Evidence ID
This compound C₁₀H₂₃N 157.30 Secondary amine; heptyl chain + isopropyl group Surfactants, organic synthesis -
7-(6-Fluoroindol-1-yl)heptan-1-amine C₁₅H₂₁FN₂ 248.34 Heptyl chain with fluorinated indole substituent Pharmacological research (enzyme inhibition)
Triallylamine (N,N-diallylprop-2-en-1-amine) C₉H₁₅N 137.22 Tertiary amine; three allyl groups Polymer chemistry, crosslinking agents
N-Methyl-2-phenylpropan-1-amine (Phenpromethamine) C₁₀H₁₅N 149.24 Aromatic phenyl group + methyl substitution Central nervous system stimulant
N-(2-Chloroethyl)-N-(propan-2-yl)propan-1-amine C₆H₁₄ClN 135.64 Chloroethyl substituent; shorter alkyl chain Potential chemical intermediate
(E)-N-(Pyridin-2-yl methylene)heptan-1-amine C₁₃H₂₀N₂ 204.32 Schiff base (imine) derivative of heptan-1-amine Dynamic covalent chemistry, ligand design
N-Propan-2-ylbutan-1-amine C₇H₁₇N 115.22 Shorter butyl chain + isopropyl group Solvent, organic intermediate

Key Comparative Insights

Chain Length and Lipophilicity :

  • This compound’s heptyl chain enhances hydrophobicity compared to shorter-chain analogues like N-propan-2-ylbutan-1-amine (C₇ vs. C₄) . This property is critical for applications requiring lipid solubility, such as surfactant formulations.

Substituent Effects: Aromatic vs. Electron-Withdrawing Groups: The chloroethyl substituent in N-(2-chloroethyl)-N-(propan-2-yl)propan-1-amine introduces polarity and reactivity, likely making it more toxic and suited for specialized syntheses .

Reactivity and Functional Groups: Schiff bases like (E)-N-(pyridin-2-yl methylene)heptan-1-amine exhibit dynamic covalent behavior, enabling reversible imine bond formation—a property absent in the stable secondary amine structure of this compound .

Applications :

  • Biological Activity : Fluorinated indole derivatives (e.g., 7-(6-Fluoroindol-1-yl)heptan-1-amine) are explored for enzyme inhibition, whereas this compound’s applications remain more industrial .
  • Pharmaceutical Relevance : Phenpromethamine’s stimulant effects highlight how aromatic substitution can confer central nervous system activity, unlike aliphatic amines .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.